molecular formula C19H19F3N2O4 B10934608 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10934608
M. Wt: 396.4 g/mol
InChI Key: SLTVFKFHSJUMMT-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a furan ring, linked through a methanone group. The presence of trifluoromethyl and propylphenoxy groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the introduction of the trifluoromethyl group using a suitable reagent such as trifluoromethyl iodide. The furan ring can be prepared via the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.

The final step involves the coupling of the pyrazole and furan intermediates through a methanone linkage. This can be achieved using a Friedel-Crafts acylation reaction, where the pyrazole intermediate is treated with the furan intermediate in the presence of an acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the individual steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study the interactions of pyrazole and furan derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.

Medicine

In medicine, the compound has potential applications as a drug candidate. The presence of the trifluoromethyl group can enhance its metabolic stability and bioavailability, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methylphenoxy)methyl]furan-2-yl}methanone
  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-ethylphenoxy)methyl]furan-2-yl}methanone

Uniqueness

The uniqueness of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone lies in the presence of the propylphenoxy group, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C19H19F3N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(4-propylphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C19H19F3N2O4/c1-2-3-13-4-6-14(7-5-13)27-12-15-8-9-16(28-15)17(25)24-18(26,10-11-23-24)19(20,21)22/h4-9,11,26H,2-3,10,12H2,1H3

InChI Key

SLTVFKFHSJUMMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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